

Spectroscopic Profile of Pyrazolone T: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Pyrazolone T	
Cat. No.:	B085687	Get Quote

An Important Note on Nomenclature: The designation "**Pyrazolone T**" can be ambiguous. It is sometimes used to refer to 5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CAS 118-47-8). However, in the context of dye and pigment chemistry, it more commonly refers to 1-(p-tolyl)-3-methyl-5-pyrazolone (CAS 86-92-0). This guide will focus on the latter compound, providing a comprehensive overview of its spectroscopic characteristics for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

IUPAC Name: 5-methyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one Synonyms: 3-Methyl-1-p-tolyl-5-pyrazolone, PTMP[1][2] CAS Number: 86-92-0 Molecular Formula: C₁₁H₁₂N₂O Molecular Weight: 188.23 g/mol

Pyrazolone derivatives are a significant class of heterocyclic compounds extensively studied in medicinal chemistry for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[3] The structural features of 1-(p-tolyl)-3-methyl-5-pyrazolone, particularly the substituted phenyl ring and the pyrazolone core, give rise to a distinct spectroscopic signature that is crucial for its identification and characterization.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 1-(p-tolyl)-3-methyl-5-pyrazolone, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 1-(p-tolyl)-3-methyl-5-pyrazolone, both ¹H and ¹³C NMR provide valuable information about the arrangement of protons and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.3	S	3H	-CH₃ (p-tolyl)
~2.1	S	3H	-CH₃ (pyrazolone ring)
~3.4	S	2H	-CH ₂ - (pyrazolone ring)
~7.2	d	2H	Ar-H (ortho to -CH₃)
~7.7	d	2H	Ar-H (meta to -CH₃)

Table 2: ¹³C NMR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

Chemical Shift (δ, ppm)	Assignment
~16.0	-CH₃ (pyrazolone ring)
~21.0	-CH₃ (p-tolyl)
~43.0	-CH ₂ - (pyrazolone ring)
~118.0	Ar-C (ortho to N)
~129.0	Ar-C (meta to N)
~136.0	Ar-C (ipso to -CH₃)
~138.0	Ar-C (ipso to N)
~158.0	C=O (pyrazolone ring)
~160.0	C-CH₃ (pyrazolone ring)



Note: The chemical shifts provided are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(p-tolyl)-3-methyl-5-pyrazolone is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretching (aromatic)
~2925	Medium	C-H stretching (aliphatic)
~1708	Strong	C=O stretching (pyrazolone ring)[4]
~1591	Strong	C=N stretching[4]
~1500	Strong	C=C stretching (aromatic)
~820	Strong	p-disubstituted benzene

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 1-(p-tolyl)-3-methyl-5-pyrazolone, the molecular ion peak and characteristic fragment ions would be observed.

Table 4: Mass Spectrometry Data of 1-(p-tolyl)-3-methyl-5-pyrazolone

m/z	Interpretation
188.23	[M]+ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion from tolyl group)
77	[C ₆ H ₅] ⁺ (Phenyl fragment)



Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the pyrazolone derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3] Tetramethylsilane (TMS) is used as an internal standard.[5]
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.[5][6]
- ¹H NMR Acquisition: Standard parameters for ¹H NMR acquisition are used, typically with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to provide a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum is typically recorded using the KBr pellet method. A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6][7]
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.[4][6]
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

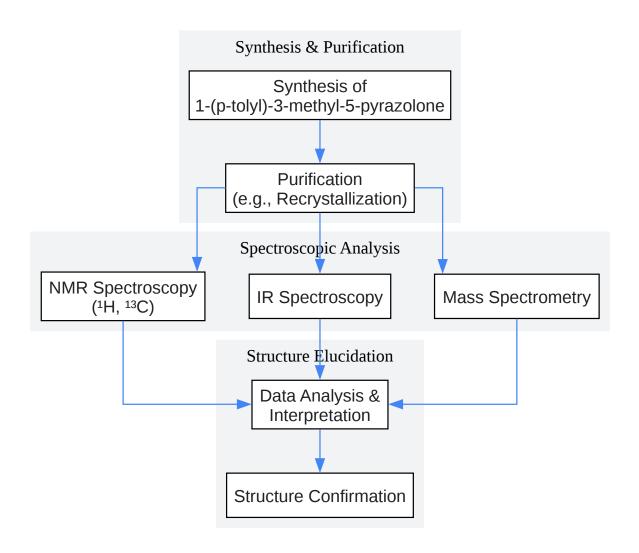
Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol
or acetonitrile.



- Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for the analysis of small organic molecules.[5]
- Data Acquisition: The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized pyrazolone compound.



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